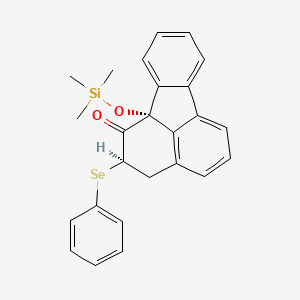
trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone: is an organic compound that features a phenylseleno group attached to a fluoranthenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone typically involves the introduction of a phenylseleno group to a fluoranthenone core. One common method involves the use of phenylselenyl chloride in the presence of a base to facilitate the selenation reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phenylselenyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive phenylselenyl chloride.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone can undergo oxidation reactions, where the phenylseleno group is converted to a selenoxide.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the parent fluoranthenone.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used to substitute the phenylseleno group.
Major Products:
Oxidation: Selenoxides and other oxidized derivatives.
Reduction: The parent fluoranthenone.
Substitution: Various substituted fluoranthenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s selenium content makes it of interest in biological studies, particularly in the context of selenium’s role in enzymatic functions and antioxidant properties. Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for selenium-containing drugs .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of high-value products.
Mechanism of Action
The mechanism by which trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone exerts its effects is primarily through its ability to participate in redox reactions. The phenylseleno group can undergo oxidation and reduction, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved are related to the compound’s interaction with other molecules through its selenium moiety, which can act as a nucleophile or electrophile depending on the reaction conditions .
Comparison with Similar Compounds
trans-2-Phenyl-1-cyclohexanol: Used as a chiral auxiliary in organic synthesis.
trans-9-(2-Phenylethenyl)anthracene: Used in Wittig reactions and other organic transformations.
Uniqueness: What sets trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone apart from similar compounds is its phenylseleno group, which imparts unique reactivity and potential applications in selenium chemistry. This makes it a valuable compound for research and industrial applications where selenium’s properties are desired.
Properties
CAS No. |
83291-50-3 |
|---|---|
Molecular Formula |
C25H24O2SeSi |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2R,10bR)-2-phenylselanyl-10b-trimethylsilyloxy-2,3-dihydrofluoranthen-1-one |
InChI |
InChI=1S/C25H24O2SeSi/c1-29(2,3)27-25-21-15-8-7-13-19(21)20-14-9-10-17(23(20)25)16-22(24(25)26)28-18-11-5-4-6-12-18/h4-15,22H,16H2,1-3H3/t22-,25-/m1/s1 |
InChI Key |
MVMQHLKYKVWHAP-RCZVLFRGSA-N |
Isomeric SMILES |
C[Si](C)(C)O[C@]12C3=CC=CC=C3C4=CC=CC(=C41)C[C@H](C2=O)[Se]C5=CC=CC=C5 |
Canonical SMILES |
C[Si](C)(C)OC12C3=CC=CC=C3C4=CC=CC(=C41)CC(C2=O)[Se]C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















